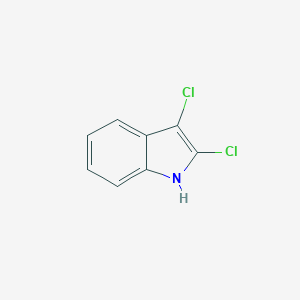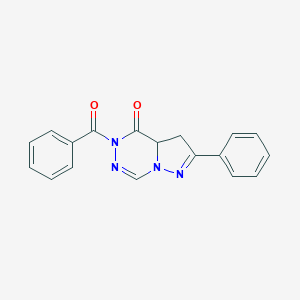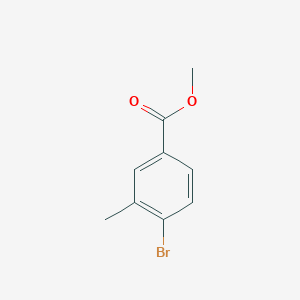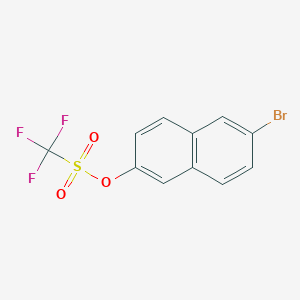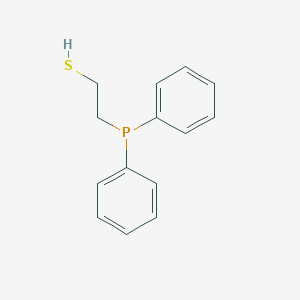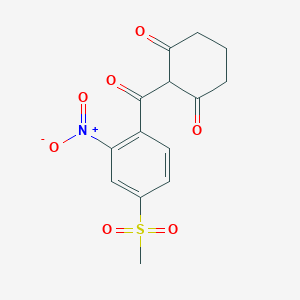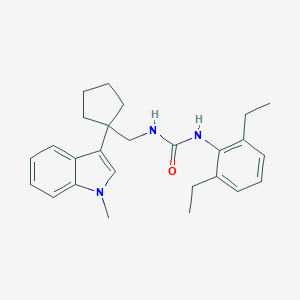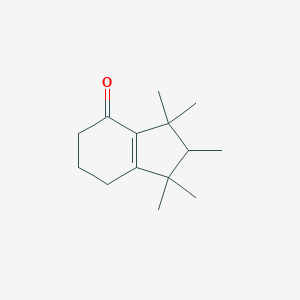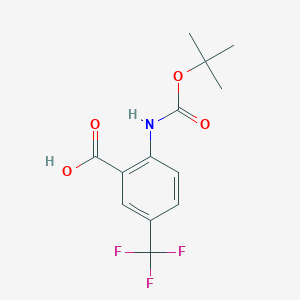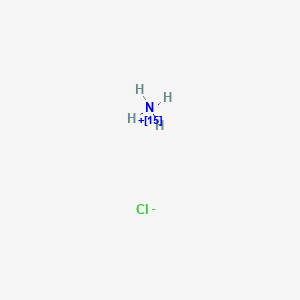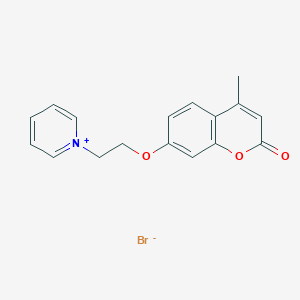
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide, also known as MBPEP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MBPEP is a pyridinium salt derivative of the flavonoid compound, 7-hydroxycoumarin, and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide acts as a selective negative allosteric modulator of mGluR5 receptors, which are G protein-coupled receptors that are widely expressed in the brain. By binding to the allosteric site on the receptor, 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide reduces the activity of mGluR5, leading to a decrease in the release of excitatory neurotransmitters such as glutamate. This results in a reduction in neuronal activity, which is thought to underlie its therapeutic effects.
生化学的および生理学的効果
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of mGluR5 activity, the reduction of glutamate release, and the modulation of synaptic plasticity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been shown to have a neuroprotective effect, reducing neuronal damage in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide is its selectivity for mGluR5 receptors, which allows for targeted modulation of neuronal activity. It also has a good safety profile and is well-tolerated in animal models. However, one limitation of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide is its relatively short half-life, which may limit its therapeutic potential. In addition, further studies are needed to determine its efficacy and safety in human subjects.
将来の方向性
There are several potential future directions for research on 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide. One area of interest is the development of more potent and selective mGluR5 antagonists, which may have improved therapeutic potential. Another area of research is the investigation of the potential use of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide in the treatment of other neurological disorders, such as schizophrenia and autism. Finally, further studies are needed to determine the safety and efficacy of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide in human subjects, which may pave the way for its use as a therapeutic agent.
合成法
The synthesis of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide is a multi-step process that involves the reaction of 7-hydroxycoumarin with pyridine to form the intermediate compound, 7-(pyridin-2-yl)coumarin. This intermediate is then reacted with 2-bromoethanol to form the final product, 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide. The synthesis of 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been optimized to yield high purity and high yields.
科学的研究の応用
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a range of neurological disorders such as anxiety, depression, and addiction. 1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
CAS番号 |
155272-58-5 |
|---|---|
製品名 |
1-(2-((4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)pyridinium bromide |
分子式 |
C17H16BrNO3 |
分子量 |
362.2 g/mol |
IUPAC名 |
4-methyl-7-(2-pyridin-1-ium-1-ylethoxy)chromen-2-one;bromide |
InChI |
InChI=1S/C17H16NO3.BrH/c1-13-11-17(19)21-16-12-14(5-6-15(13)16)20-10-9-18-7-3-2-4-8-18;/h2-8,11-12H,9-10H2,1H3;1H/q+1;/p-1 |
InChIキー |
LWLXEQHHKQZBAJ-UHFFFAOYSA-M |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC[N+]3=CC=CC=C3.[Br-] |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC[N+]3=CC=CC=C3.[Br-] |
同義語 |
Pyridinium, 1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, br omide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



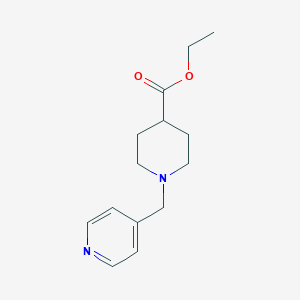
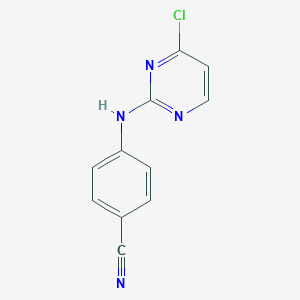
![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)
![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)
